5-cyclopropyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7O3/c1-9-19-17(27-22-9)11-3-2-6-24-14(20-21-15(11)24)8-18-16(25)12-7-13(26-23-12)10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,18,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPMLUYOQZHPTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NOC(=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-cyclopropyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide is a complex heterocyclic compound with notable potential in medicinal chemistry. This compound integrates various functional groups and ring structures that contribute to its diverse biological activities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of . The structural complexity includes isoxazole and oxadiazole moieties which are known for their pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | C17H15N7O3 |
| Molecular Weight | 365.353 g/mol |
| CAS Number | 2034439-47-7 |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The oxadiazole and isoxazole rings can modulate the activity of enzymes and receptors. For instance, oxadiazole derivatives have been identified as inhibitors of human carbonic anhydrase isoforms, which play roles in various therapeutic contexts, including cancer treatment .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that derivatives with similar structural motifs can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties. Its structural components suggest potential efficacy against various pathogens. In vitro studies have indicated that compounds containing oxadiazole rings can exhibit antibacterial and antifungal activities .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes is another area of interest. For example, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), a target for immunosuppressive therapies. This inhibition has been confirmed through enzymatic assays and cell-based assays that measure the impact on viral replication and cellular growth .
Case Studies
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of related compounds on various cancer cell lines. Results indicated that the incorporation of isoxazole and oxadiazole moieties enhanced cytotoxicity against breast and colon cancer cells .
- Antimicrobial Evaluation : In another study focusing on antimicrobial activity, derivatives were tested against common bacterial strains. The results showed promising activity with minimum inhibitory concentrations (MICs) indicating effectiveness comparable to standard antibiotics .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Scaffold Variations: The target compound and share the triazolopyridine-oxadiazole core, whereas uses a triazolopyrimidine. Pyridine vs. replaces the isoxazole with a tetrahydroindazole, introducing a saturated ring system that may enhance solubility but reduce aromatic interactions .
Substituent Effects :
- Cyclopropyl vs. Chlorophenyl : The target’s cyclopropyl group (vs. ’s 2-chlorophenyl) likely reduces toxicity risks associated with halogens while maintaining metabolic stability. Chlorophenyl’s higher lipophilicity could improve membrane permeability but increase off-target binding .
- Linker Flexibility : employs a propyl linker between the triazolopyrimidine and isoxazole, introducing conformational flexibility that may optimize binding pocket accommodation .
Molecular Weight and Solubility: The target compound’s higher molecular weight (~406 vs. ’s 286.29) may impact bioavailability. However, the cyclopropyl group’s compact size could mitigate solubility issues compared to bulkier substituents.
Research Findings and Implications
Structure-Activity Relationship (SAR) Insights
- Oxadiazole Role : The 3-methyl-1,2,4-oxadiazole in the target and acts as a hydrogen-bond acceptor, critical for target engagement.
- Isoxazole vs. Indazole : Isoxazole’s electron-deficient nature (target, ) favors interactions with electron-rich binding sites, while indazole () may engage via different hydrogen-bonding modes.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the triazolo[4,3-a]pyridine core in this compound?
- Methodology : The triazolo[4,3-a]pyridine scaffold can be synthesized via cyclocondensation of pyridine derivatives with hydrazine hydrate or substituted hydrazines. For example, ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate was converted to a triazole intermediate using hydrazine hydrate and subsequent cyclization with phosphorus oxychloride . Optimize reaction conditions (temperature: 80–100°C; solvent: DMF or toluene) to enhance yield.
- Key Characterization : Confirm the structure via NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) and LC-MS (m/z 433.463 for molecular ion) .
Q. How can regioselectivity challenges during the introduction of the 3-methyl-1,2,4-oxadiazole substituent be addressed?
- Methodology : Use 5-(chloromethyl)-3-substituted-1,2,4-oxadiazole precursors (e.g., 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole) for nucleophilic substitution at the triazolo[4,3-a]pyridine C8 position. Control regioselectivity by employing KCO as a base in DMF at 25–40°C .
- Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm substitution via NMR (oxadiazole carbonyl at ~167 ppm) .
Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?
- Approach : Screen for antifungal activity using Candida albicans or Aspergillus strains, referencing the docking studies on 14-α-demethylase lanosterol (PDB: 3LD6) . For cytotoxicity, use MTT assays on HEK-293 or HepG2 cell lines.
- Data Interpretation : Compare IC values with positive controls (e.g., fluconazole for antifungal assays).
Advanced Research Questions
Q. How can molecular docking guide the optimization of this compound for target-specific activity?
- Protocol : Perform docking simulations (AutoDock Vina or Schrödinger) using the 3LD6 enzyme structure. Focus on hydrogen bonding between the isoxazole carboxamide and heme cofactor, and hydrophobic interactions with the oxadiazole methyl group .
- Validation : Correlate docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with in vitro inhibitory activity. Adjust substituents (e.g., cyclopropyl vs. methyl) to enhance fit .
Q. What strategies mitigate poor aqueous solubility in pharmacokinetic studies?
- Methods :
- Salt Formation : React with HCl or sodium bicarbonate to form water-soluble salts.
- Co-solvents : Use PEG-400 or cyclodextrin complexes (e.g., 20% w/v) in preclinical formulations .
Q. How can structure-activity relationship (SAR) studies rationalize conflicting bioactivity data across analogs?
- Design : Synthesize derivatives with variations in the cyclopropyl (e.g., isopropyl, trifluoromethyl) and oxadiazole (e.g., 5-phenyl, 5-ethoxy) groups. Test against enzyme isoforms (e.g., CYP51A vs. CYP51B).
- Conflict Resolution : Use ANOVA to assess statistical significance (p < 0.05) and identify outliers. Cross-validate with molecular dynamics simulations (e.g., 100 ns trajectories in GROMACS) to probe binding pocket flexibility .
Data Contradiction Analysis
Q. How to reconcile discrepancies in synthetic yields reported for similar triazolo-oxadiazole hybrids?
- Root Cause : Variability in reaction conditions (e.g., excess oxadiazole precursor in vs. stoichiometric ratios in ) .
- Resolution : Replicate reactions under controlled conditions (argon atmosphere, anhydrous DMF) and characterize intermediates via NMR (if fluorinated analogs are used).
Q. Why do some analogs show high in vitro potency but poor in vivo efficacy?
- Hypothesis : Rapid metabolism of the methyl group on oxadiazole (e.g., CYP3A4-mediated oxidation).
- Testing : Conduct hepatic microsome assays (human/rat) with LC-MS/MS metabolite identification. Introduce deuterium at metabolically labile sites to prolong half-life .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
